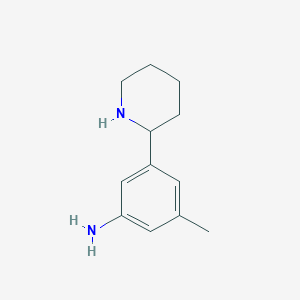
3-Methyl-5-(piperidin-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(piperidin-2-YL)aniline: is an organic compound that features a piperidine ring attached to an aniline moiety. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications . Piperidine derivatives are often utilized in the synthesis of various drugs due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(piperidin-2-YL)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Aniline Moiety: The aniline moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents or nucleophiles are used under controlled temperature and pH conditions.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methyl-5-(piperidin-2-YL)aniline is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-2-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-Methyl-5-(piperidin-1-yl)aniline: Similar structure but with a different substitution pattern on the piperidine ring.
3-Methyl-5-(piperidin-3-yl)aniline: Another isomer with the piperidine ring attached at a different position.
3-Methyl-5-(piperidin-4-yl)aniline: Yet another isomer with a different substitution pattern.
Uniqueness: 3-Methyl-5-(piperidin-2-YL)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-5-piperidin-2-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-9-6-10(8-11(13)7-9)12-4-2-3-5-14-12/h6-8,12,14H,2-5,13H2,1H3 |
InChI Key |
QMQOEVPUJGDUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


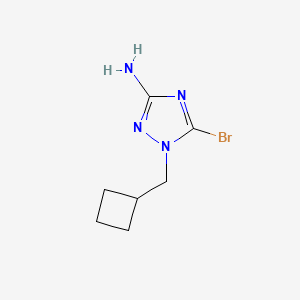
![3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B13297645.png)
![6-Methyl-4-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13297657.png)
![2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13297658.png)
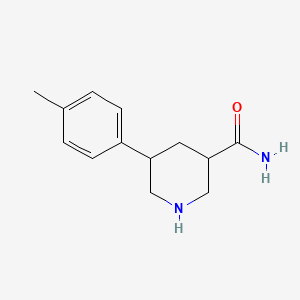
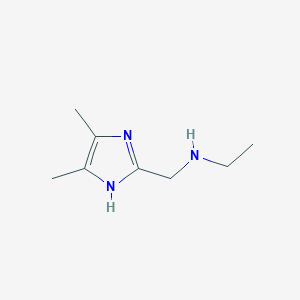
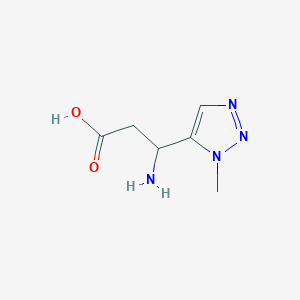
![2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13297684.png)
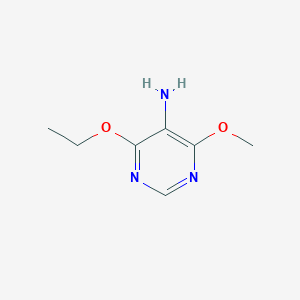
![5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13297697.png)
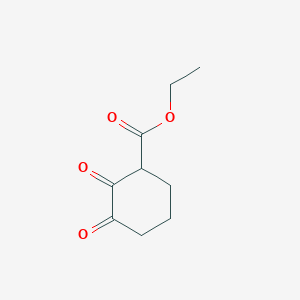
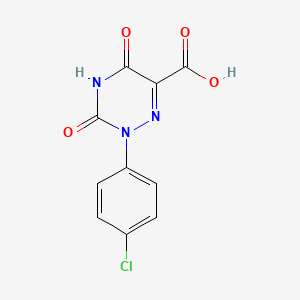
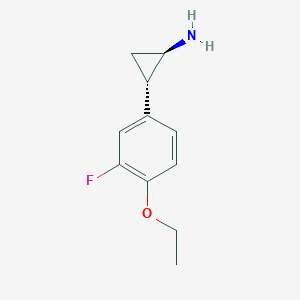
![4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione](/img/structure/B13297734.png)
